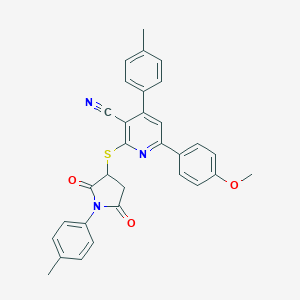
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, commonly known as CTBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
CTBQ exerts its effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival. CTBQ also activates the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. Furthermore, CTBQ has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTBQ has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, which can lead to apoptosis and cell death. CTBQ also affects the expression of various genes involved in inflammation and immune response, which can contribute to its anti-inflammatory and antiviral effects. Additionally, CTBQ has been found to inhibit the migration and invasion of cancer cells, which can prevent metastasis.
实验室实验的优点和局限性
CTBQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, CTBQ also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
未来方向
There are several future directions for CTBQ research. One area of interest is the development of CTBQ-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CTBQ and its potential side effects. Moreover, CTBQ can be used as a tool compound for the identification of novel therapeutic targets and the development of new drugs. Finally, the synthesis of CTBQ analogs and derivatives can lead to the discovery of more potent and selective compounds.
合成方法
CTBQ is synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride, followed by the addition of 4-methylphenylamine and 2-aminobenzophenone. The resulting product is then subjected to a series of reactions, including cyclization and reduction, to yield CTBQ.
科学研究应用
CTBQ has been extensively studied for its potential in various scientific fields. In particular, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that CTBQ can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CTBQ has been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus.
属性
产品名称 |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H27ClN2O2 |
分子量 |
483 g/mol |
IUPAC 名称 |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26H,3-5,32H2,1-2H3 |
InChI 键 |
ZHELSVHOONBAQD-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)